molecular formula C11H13NO3 B3098441 Glycine, N-methyl-N-(4-methylbenzoyl)- CAS No. 133604-64-5

Glycine, N-methyl-N-(4-methylbenzoyl)-

Cat. No.: B3098441
CAS No.: 133604-64-5
M. Wt: 207.23 g/mol
InChI Key: WKEPQHRTXMIHLM-UHFFFAOYSA-N
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Description

Glycine, N-methyl-N-(4-methylbenzoyl)-: is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.2258 g/mol . . This compound is a derivative of glycine, an amino acid, and features a methyl group and a 4-methylbenzoyl group attached to the nitrogen atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of “Glycine, N-methyl-N-(4-methylbenzoyl)-” is not specified in the sources I found. As a derivative of glycine, it may interact with biological systems in ways similar to other amino acids .

Safety and Hazards

Specific safety and hazard information for “Glycine, N-methyl-N-(4-methylbenzoyl)-” was not found in the sources I accessed. It’s important to handle all chemicals with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-methyl-N-(4-methylbenzoyl)- typically involves the reaction of glycine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of glycine attacks the carbonyl carbon of the 4-methylbenzoyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted amides or esters can be formed.

Comparison with Similar Compounds

Comparison:

  • Glycine, N-(2-methoxybenzoyl)-, methyl ester has a methoxy group instead of a methyl group on the benzoyl moiety, which can influence its reactivity and interactions.
  • N-(3-Methoxybenzyl)glycine features a methoxybenzyl group, which also affects its chemical properties and potential applications.

Uniqueness: Glycine, N-methyl-N-(4-methylbenzoyl)- is unique due to the presence of both a methyl group and a 4-methylbenzoyl group, which confer specific steric and electronic properties that can be exploited in various chemical and biological contexts .

Properties

IUPAC Name

2-[methyl-(4-methylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)11(15)12(2)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEPQHRTXMIHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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